molecular formula C19H18N2OS3 B2812514 (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705518-25-7

(2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2812514
CAS No.: 1705518-25-7
M. Wt: 386.55
InChI Key: LSVVSOPBQSUQNG-UHFFFAOYSA-N
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Description

(2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound with the molecular formula C19H18N2OS3 and is a notable member of the thiazole and thiazepane chemical families . Thiazole derivatives are a significant area of research in medicinal chemistry, with studies on analogous structures revealing a range of pharmacological activities. For instance, some 4-amino-5-substituted thiazole-2(3H)-thiones have been reported to exhibit significant analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties . This suggests that complex thiazole-containing molecules like this compound may hold substantial research value for investigating new therapeutic agents. The compound's specific structure, featuring both phenyl and thiophene substituents, makes it a valuable intermediate for chemical synthesis and the exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the development of novel heterocyclic compounds, screening for biological activity, and advancing drug discovery projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS3/c22-19(15-13-25-18(20-15)14-5-2-1-3-6-14)21-9-8-17(24-12-10-21)16-7-4-11-23-16/h1-7,11,13,17H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVSOPBQSUQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone , with the molecular formula C19H18N2OS3C_{19}H_{18}N_{2}OS_{3}, is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a thiophenyl group and a thiazepane moiety. Its structural features contribute to its biological activity, as thiazoles often exhibit favorable interactions with biological targets due to their electron-rich nature.

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive bacteria like Enterococcus faecalis .

Antifungal Activity

Thiazole compounds have also shown promising antifungal activity. In vitro studies have reported that derivatives can inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. For example, specific thiazole derivatives showed MIC values comparable to established antifungals like ketoconazole . The mechanism of action often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have been identified as cytotoxic agents against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .

Case Studies

  • Antifungal Activity Against Candida spp.:
    • A series of thiazole derivatives were synthesized and tested for their antifungal activity against Candida spp..
    • Results: Compound 2e exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .
  • Cytotoxicity in Cancer Cells:
    • A study evaluated the cytotoxic effects of various thiazole derivatives on prostate cancer cells.
    • Findings: The derivatives displayed significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Data Tables

Biological ActivityCompoundMIC (μg/mL)Reference
Antibacterial1b100
Antifungal2e1.23
CytotoxicityProstate Cancer CellsLow μM range

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is C19H18N2OS3C_{19}H_{18}N_{2}O_{S3} with a molecular weight of 386.55 g/mol. The compound features a thiazole ring and a thiazepane moiety, which contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, which are competitive with standard antibiotics .

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant effects. Compounds structurally related to this compound have shown promise in preclinical models for the treatment of epilepsy, with some derivatives displaying effective protection against seizure models .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole-containing compounds has been documented in various studies. These compounds may inhibit specific pathways involved in inflammation, making them candidates for further development into therapeutic agents for inflammatory diseases .

Fluorescent Probes

Recent advancements in materials science have identified thiazole derivatives as useful components in the development of fluorescent probes. These probes are utilized in biological imaging due to their unique photophysical properties, which allow for enhanced sensitivity and specificity in detecting biomolecules .

Polymer Chemistry

Thiazole-based compounds are also being investigated for their application in polymer science. Their ability to modify polymer properties such as thermal stability and mechanical strength makes them valuable in creating advanced materials for industrial applications .

Pesticidal Activity

Research has indicated that thiazole derivatives can exhibit pesticidal properties against various agricultural pests. The effectiveness of these compounds as pesticides could provide an alternative to traditional chemical pesticides, contributing to sustainable agricultural practices .

Herbicidal Properties

In addition to insecticidal activity, some thiazole derivatives have shown potential as herbicides. Their ability to inhibit specific plant growth pathways suggests they could be developed into effective weed management solutions in agriculture .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against gram-positive/negative bacteria
Anticonvulsant PropertiesPromising results in seizure models
Anti-inflammatory EffectsInhibitory effects on inflammation pathways
Materials ScienceFluorescent ProbesEnhanced sensitivity for biological imaging
Polymer ChemistryImproved thermal stability and mechanical properties
Agricultural ChemistryPesticidal ActivityEffective against agricultural pests
Herbicidal PropertiesPotential for weed management solutions

Chemical Reactions Analysis

Structural Modifications

Substituent effects on reactivity and yield have been systematically studied:

Modification Site Reagents/Conditions Impact on Activity/Yield
Thiazole C-2 phenylPhenacyl bromide derivativesElectron-withdrawing groups (Cl, Br) enhance cyclization efficiency .
Thiazepane C-7 thiophene2-ThiophenemethylamineMicrowave heating improves regioselectivity (73% yield) .
Methanone bridgeDess-Martin periodinane oxidationConverts alcohols to ketones without racemization .

Mechanistic Insights

  • Cyclocondensation : Nucleophilic attack of α-ketothioamide on α-bromoketone forms dihydrothiazole intermediates, followed by dehydration .
  • Thiazepane Formation : Lewis acid catalysis (Yb³⁺) stabilizes transition states during cycloaddition, enhancing ring closure .

Byproduct Analysis

  • Thioether Formation : Occurs in the presence of bases (e.g., triethylamine) via competing nucleophilic substitution .
  • Mitigation : Base-free conditions in DMF suppress thioether byproducts, favoring thiazole synthesis .

Optimized Reaction Conditions

Parameter Optimal Value Source
SolventDMF (for thiazole), Toluene (for thiazepane)
CatalystYb(OTf)₃ (0.03 equiv)
Temperature65°C (microwave-assisted)
Reaction Time1 hour (thiazole), 5–60 minutes (thiazepane)

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms regioselectivity of thiophene substitution and methanone bridge integrity .
  • HRMS : Validates molecular formula (e.g., C₂₃H₂₀N₄OS for related derivatives) .

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Class Core Structure Key Functional Groups Reported Activity Reference
Target Compound Thiazole-Thiazepane Methanone, Thiophene, Phenyl Not yet reported N/A
Bhole & Bhusari (2010) Derivatives Thiadiazole-Benzohydrazide Thioxo-thiadiazole, Hydroxyphenyl Antitumor (IC₅₀: 5–20 μM)
Triazole-Ethanone Derivatives Triazole-Thio-Ethanone Sulfonylphenyl, Difluorophenyl Synthetic methodology focus

Key Observations :

  • Antitumor Potential: Bhole & Bhusari’s thiadiazole derivatives demonstrated potent antitumor activity against human cancer cell lines (e.g., IC₅₀ values of 5–20 μM), attributed to the thioxo-thiadiazole core’s ability to intercalate DNA or inhibit topoisomerases . The target compound’s thiazole-thiazepane framework may exhibit analogous mechanisms, though experimental validation is needed.
  • Synthetic Flexibility: The triazole-ethanone derivatives () utilize sodium ethoxide-mediated nucleophilic substitution for ketone-thioether formation . This method contrasts with the target compound’s likely multi-step synthesis, which may involve cyclization of thiazepane or Suzuki couplings for thiophene incorporation.
Pharmacokinetic and Physicochemical Properties

While quantitative data for the target compound are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability : The thiazepane ring may reduce metabolic degradation compared to smaller heterocycles (e.g., triazoles), as seen in related seven-membered systems.

Q & A

Q. What are the recommended synthetic strategies for (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how do reaction conditions influence yield and purity?

The synthesis of structurally similar thiazepane-thiophene hybrids typically involves multi-step routes:

  • Step 1: Formation of the thiazepane ring via cyclization of precursors like cysteamine derivatives with carbonyl compounds under acidic conditions.
  • Step 2: Functionalization of the thiophene moiety using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3: Final coupling (e.g., via amide or ketone linkages) using reagents like EDCI/HOBt. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for cyclization), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling). Optimal yields (>70%) are achieved with anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are critical for characterizing the molecular geometry and purity of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). For example, thiophene protons resonate at δ 7.2–7.5 ppm, while thiazole protons appear at δ 8.0–8.3 ppm .
  • X-ray Crystallography: Resolves bond angles and conformations; thiazepane rings often adopt boat conformations with dihedral angles >30° relative to aromatic substituents .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] = 409.12 for C₂₁H₁₈N₂OS₂) and detects fragmentation patterns .

Q. How does the compound’s structure influence its biological activity, and what structural analogs show enhanced potency?

  • The thiophene-thiazepane core enhances lipid solubility, facilitating membrane penetration.
  • Phenylthiazole moieties contribute to π-π stacking with target proteins (e.g., kinases).
  • Modifications : Replacing thiophene with furan (electron-rich) improves antioxidant activity, while chloro-substitutions on the phenyl ring increase antimicrobial potency by 2–3× .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final coupling step of the synthesis?

Common issues and solutions:

  • Byproduct Formation : Use scavengers like molecular sieves to absorb water in amide couplings.
  • Steric Hindrance : Switch from EDCI to DCC (less bulky) for ketone linkages.
  • Catalyst Deactivation : Pre-purify starting materials via column chromatography to remove sulfur-containing impurities that poison Pd catalysts .

Q. What methodologies resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., oxidation of thiophene to sulfoxide).
  • Prodrug Design : Mask polar groups (e.g., esterify hydroxyl moieties) to improve bioavailability.
  • PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using LC-MS/MS .

Q. How can computational modeling predict the compound’s interaction with biological targets like GPCRs or kinases?

  • Docking Studies (AutoDock Vina) : The thiazepane nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR, binding affinity ΔG = −9.2 kcal/mol).
  • MD Simulations (GROMACS) : Thiophene’s hydrophobic interactions stabilize protein-ligand complexes over 100-ns trajectories.
  • QSAR Models : Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) improve IC₅₀ values by 40% in anti-cancer assays .

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